N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine-carboxamide scaffold. Its structure includes a 2,6-difluorophenyl group and an ethyl-substituted triazole ring, which confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N8O/c1-2-27-16-14(23-24-27)15(20-10-21-16)25-6-8-26(9-7-25)17(28)22-13-11(18)4-3-5-12(13)19/h3-5,10H,2,6-9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPROVJUMXALQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression. Specifically, it can induce apoptosis within cancer cells, leading to their death and thus inhibiting tumor growth.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, causing the cell to remain in the G1 phase. This halts cell division and growth, which is particularly effective against rapidly dividing cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. This indicates that the compound is highly effective at inhibiting the growth of these cancer cells.
Action Environment
Biological Activity
N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.38 g/mol. The structure includes a piperazine moiety and a triazolo-pyrimidine derivative, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉F₂N₇O |
| Molecular Weight | 392.38 g/mol |
| CAS Number | Not specified |
| Solubility | Moderate in DMSO |
The biological activity of this compound is thought to involve interactions with specific biological targets such as kinases and other enzymes involved in disease pathways. Similar compounds have shown activity against DNA gyrase and other enzymes critical for bacterial replication. The triazole moiety is particularly important for binding affinity due to its ability to form hydrogen bonds with target proteins .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives with similar structures inhibited the growth of various cancer cell lines, including breast cancer cells with IC50 values comparable to established drugs like Olaparib .
- Mechanistic studies indicated that these compounds induce apoptosis through pathways involving PARP1 cleavage and increased levels of phosphorylated H2AX, suggesting their role in DNA damage response mechanisms .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Preliminary evaluations indicate activity against certain bacterial strains. The presence of the piperazine ring enhances solubility and bioavailability, which are critical for effective antimicrobial action.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). The compound induced significant apoptosis as evidenced by increased caspase 3/7 activity and PARP cleavage at various concentrations .
- Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential of triazolo-pyrimidine derivatives against resistant bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the importance of structural modifications in enhancing efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Similarities and Differences
The compound shares a triazolo[4,5-d]pyrimidine core with several analogs but differs in substituents and functional groups. Below is a comparative analysis based on available literature:
Physicochemical and Pharmacokinetic Insights
The ethyl group at the triazole position offers a balance between steric hindrance and metabolic stability, contrasting with the benzyl group in , which increases lipophilicity but risks CYP450-mediated oxidation.
Synthetic Feasibility :
- The tert-butyl carbamate analog () achieved a 66.7% yield via toluene recrystallization, suggesting that bulkier protecting groups may complicate synthesis compared to the carboxamide in the target compound.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Core triazolo-pyrimidine formation : Use precursor compounds (e.g., substituted pyrimidines) under controlled pH and temperature to cyclize into the triazolo-pyrimidine core .
Piperazine coupling : React the triazolo-pyrimidine intermediate with activated piperazine derivatives (e.g., chloroformates) in polar aprotic solvents like DMF or DMSO .
Final carboxamide functionalization : Introduce the 2,6-difluorophenyl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
Key Optimization : Monitor reaction progress via HPLC or TLC, and adjust stoichiometry to minimize side products (e.g., dimerization) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Use stability-indicating RP-HPLC methods with the following parameters:
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220–280 nm |
| Stress testing (e.g., exposure to heat, light, acidic/alkaline conditions) quantifies degradation products. Store the compound at –20°C in inert atmospheres to prevent hydrolysis of the carboxamide group . |
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Batch variability : Ensure compound purity (>95% via HPLC) and confirm structural integrity with NMR/MS .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Target selectivity : Use isoform-specific inhibitors or CRISPR-edited cell models to rule off-target effects .
Example : If conflicting enzyme inhibition data emerge, perform kinetic assays (e.g., IC50, Ki) under uniform buffer conditions .
Q. How do structural modifications (e.g., fluorophenyl or ethyl-triazole groups) influence target binding and pharmacokinetics?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
- In vitro binding assays : Compare affinity for target receptors (e.g., kinases, GPCRs) across analogs .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess interactions between substituents and binding pockets .
Key Findings :
| Substituent | Impact |
|---|---|
| 2,6-Difluorophenyl | Enhances metabolic stability via reduced CYP450 oxidation |
| Ethyl-triazole | Increases lipophilicity (logP ~2.5), improving membrane permeability |
| Piperazine-carboxamide | Modulates solubility and hydrogen-bonding with biological targets |
Q. What experimental approaches elucidate the compound’s mechanism of action in neurological or oncological models?
- Methodological Answer :
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-MS on treated cells to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .
- In vivo models : Use xenograft mice to evaluate tumor growth inhibition, paired with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
- Receptor profiling : Screen against panels of GPCRs or ion channels using radioligand displacement assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer :
- 3D model optimization : Ensure organoids mimic in vivo conditions (e.g., hypoxia, ECM composition) .
- Drug penetration analysis : Use fluorescently labeled analogs to quantify diffusion barriers in 3D structures .
- Comparative IC50 : Calculate fold-change differences and correlate with expression of drug-efflux transporters (e.g., P-gp) via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
